molecular formula C10H12N2O2 B15351526 6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole

6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole

Cat. No.: B15351526
M. Wt: 192.21 g/mol
InChI Key: KSOJGFYZLALMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound characterized by a benzene ring fused to an imidazole ring, with methoxy groups at the 6th and 7th positions and a methyl group at the 1st position. This compound belongs to the class of benzimidazoles, which are known for their diverse biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of o-phenylenediamine with glyoxal in the presence of methanol and an acid catalyst.

  • Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts, such as ionic liquids or enzyme catalysts, to reduce the environmental impact of the synthesis process.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis is often carried out in batch reactors, where the reaction mixture is heated and stirred under controlled conditions.

  • Continuous Flow Synthesis: This method involves the continuous feeding of reactants through a reactor, allowing for more efficient and scalable production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced benzimidazoles with different functional groups.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole has found applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to receptors or enzymes involved in cellular processes.

  • Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole is compared with other similar compounds, such as:

  • 1-Methyl-1H-benzo[d]imidazole: Lacks the methoxy groups, resulting in different biological activities.

  • 6,7-Dimethoxy-1H-benzo[d]imidazole: Similar structure but without the methyl group at the 1st position.

  • 2-Methyl-1H-benzo[d]imidazole: Different position of the methyl group, leading to distinct chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6,7-dimethoxy-1-methylbenzimidazole

InChI

InChI=1S/C10H12N2O2/c1-12-6-11-7-4-5-8(13-2)10(14-3)9(7)12/h4-6H,1-3H3

InChI Key

KSOJGFYZLALMRD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.